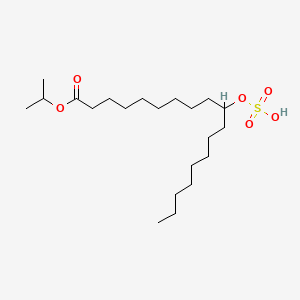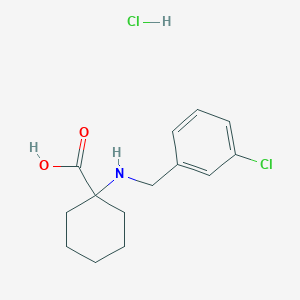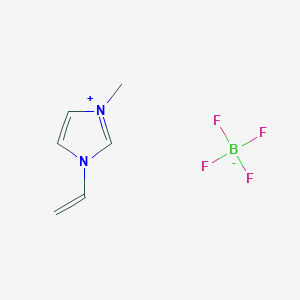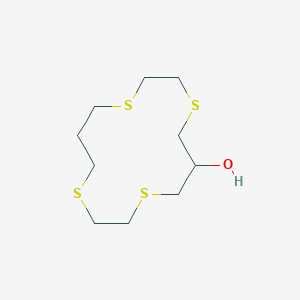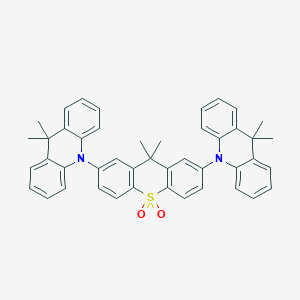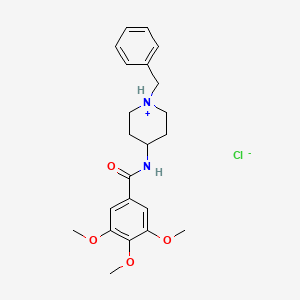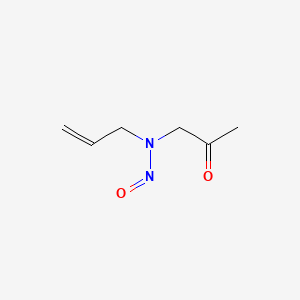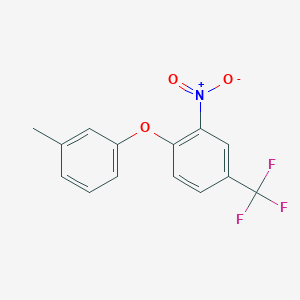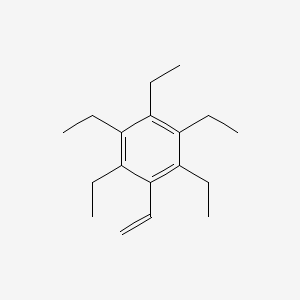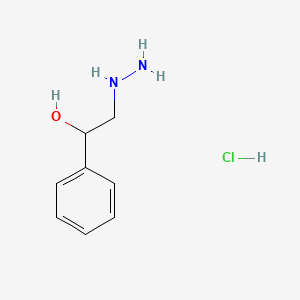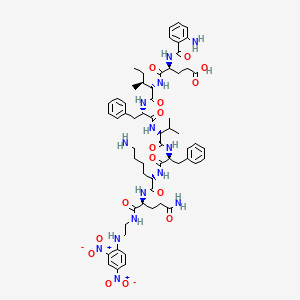![molecular formula C20H26B2O6Si B13788102 Bis[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]-diphenylsilane CAS No. 82172-58-5](/img/structure/B13788102.png)
Bis[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]-diphenylsilane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]-diphenylsilane: is a chemical compound known for its unique structure and properties It consists of a diphenylsilane core with two 4-methyl-1,3,2-dioxaborinan-2-yl groups attached via oxygen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bis[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]-diphenylsilane typically involves the reaction of diphenylsilane with 4-methyl-1,3,2-dioxaborinane in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, to prevent oxidation and moisture interference .
Industrial Production Methods: Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired purity, yield, and cost-effectiveness. The industrial synthesis may also involve optimization of reaction parameters, such as temperature, pressure, and reaction time, to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: Bis[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]-diphenylsilane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into different reduced forms, depending on the reagents and conditions used.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and ozone.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield boronic acids, while reduction may produce various reduced silane derivatives .
Scientific Research Applications
Chemistry: In organic synthesis, Bis[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]-diphenylsilane is used as a building block for the synthesis of complex molecules. It can also serve as a reagent in cross-coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds .
Biology and Medicine: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and medicinal chemistry. It may be used in the design of boron-containing drugs or as a precursor for biologically active compounds .
Industry: In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings. Its ability to undergo various chemical reactions makes it valuable in the development of new materials with specific properties .
Mechanism of Action
The mechanism of action of Bis[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]-diphenylsilane involves its interaction with molecular targets through its boron and silicon atoms. The boron atoms can form reversible covalent bonds with diols and other nucleophiles, while the silicon atoms can participate in various chemical transformations. These interactions enable the compound to exert its effects in different chemical and biological contexts .
Comparison with Similar Compounds
4,4’-Bis(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)biphenyl: This compound has a similar boron-containing structure but differs in its core structure, which is biphenyl instead of diphenylsilane.
1,3,2-Dioxaborinane,2,2’-[(1-methyl-1,3-propanediyl)bis(oxy)]bis[4-methyl-]: Another similar compound with a different core structure and functional groups.
Uniqueness: Bis[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]-diphenylsilane is unique due to its combination of boron and silicon atoms, which imparts distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and interact with biological molecules sets it apart from other similar compounds.
Properties
CAS No. |
82172-58-5 |
|---|---|
Molecular Formula |
C20H26B2O6Si |
Molecular Weight |
412.1 g/mol |
IUPAC Name |
bis[(4-methyl-1,3,2-dioxaborinan-2-yl)oxy]-diphenylsilane |
InChI |
InChI=1S/C20H26B2O6Si/c1-17-13-15-23-21(25-17)27-29(19-9-5-3-6-10-19,20-11-7-4-8-12-20)28-22-24-16-14-18(2)26-22/h3-12,17-18H,13-16H2,1-2H3 |
InChI Key |
IATKLJPWSZUZQE-UHFFFAOYSA-N |
Canonical SMILES |
B1(OCCC(O1)C)O[Si](C2=CC=CC=C2)(C3=CC=CC=C3)OB4OCCC(O4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


